

# YKL-05-099: An In-depth Technical Guide on its In Vivo Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

YKL-05-099 is a potent and bioavailable small molecule inhibitor of the salt-inducible kinase (SIK) family, demonstrating significant therapeutic potential in various preclinical models. In vivo, YKL-05-099 primarily functions by modulating the SIK-HDAC-MEF2C signaling axis, leading to anti-leukemic effects in Acute Myeloid Leukemia (AML).[1][2][3] Additionally, it exhibits immunomodulatory properties by altering cytokine production and has shown efficacy in models of salt-sensitive hypertension and bone metabolism.[4][5][6] This technical guide provides a comprehensive overview of the in vivo functions of YKL-05-099, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.

## **Core Mechanism of Action: SIK Inhibition**

**YKL-05-099** is a competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[4][7] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in various physiological processes.[2]

# Quantitative Kinase Inhibition Data



| Target | IC50 (nM) |
|--------|-----------|
| SIK1   | ~10       |
| SIK2   | ~40       |
| SIK3   | ~30       |

(Data sourced from references[4][7])

# In Vivo Function in Acute Myeloid Leukemia (AML)

The most extensively studied in vivo application of **YKL-05-099** is in the context of AML, particularly in subtypes with high expression of the transcription factor MEF2C, such as those with MLL rearrangements.[1][2]

## The SIK3-HDAC4-MEF2C Signaling Pathway

In MEF2C-driven AML, SIK3 plays a critical role in maintaining the transcriptional activity of MEF2C. SIK3 phosphorylates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C. This phosphorylation sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and suppressing MEF2C's oncogenic transcriptional program.[2][3]

**YKL-05-099** inhibits SIK3, leading to the dephosphorylation and subsequent nuclear accumulation of HDAC4. In the nucleus, HDAC4 binds to MEF2C, repressing its target genes and ultimately leading to cell-cycle arrest and apoptosis in AML cells.[1][2]





Click to download full resolution via product page

YKL-05-099 mechanism in AML.



## In Vivo Efficacy in AML Mouse Models

In vivo studies using mouse models of MLL-AF9 AML have demonstrated that **YKL-05-099** attenuates disease progression and extends animal survival at well-tolerated doses.[1][2][3]

| Animal Model         | Dosage        | Administration                 | Outcome                                           | Reference |
|----------------------|---------------|--------------------------------|---------------------------------------------------|-----------|
| MLL-AF9 Mouse<br>AML | 5-50 mg/kg    | Intraperitoneal<br>(IP), daily | Attenuated disease progression, extended survival | [1]       |
| MLL-AF9 PDX<br>Model | Not specified | Not specified                  | Attenuated disease progression, extended survival | [2]       |

## **Experimental Protocol: In Vivo AML Study**

Objective: To evaluate the in vivo efficacy of YKL-05-099 in a mouse model of AML.

Animal Model: C57BL/6 mice transplanted with MLL-AF9 expressing leukemic cells.

#### Materials:

- YKL-05-099
- Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 95% PEG-400)
- MLL-AF9 AML cells
- C57BL/6 mice

#### Procedure:

 AML Model Generation: Irradiate recipient C57BL/6 mice and intravenously inject MLL-AF9 AML cells.







- Treatment Initiation: Once leukemia is established (confirmed by peripheral blood analysis), randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer YKL-05-099 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.
- Monitoring: Monitor animal health, body weight, and leukemia progression (e.g., by flow cytometry of peripheral blood for leukemic markers) regularly.
- Endpoint Analysis: At the study endpoint (e.g., based on ethical considerations or disease progression in the control group), euthanize mice and perform analyses such as:
  - Spleen and liver weight measurement.
  - Flow cytometric analysis of bone marrow, spleen, and peripheral blood to quantify leukemic burden.
  - Histopathological analysis of tissues.
  - Western blot analysis of target proteins (e.g., p-HDAC4, total HDAC4) in isolated leukemic cells.
  - RNA sequencing to analyze changes in gene expression.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]



- 6. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates saltsensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [YKL-05-099: An In-depth Technical Guide on its In Vivo Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605874#what-is-the-function-of-ykl-05-099-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com